[(2,5-Dimethylphenyl)sulfonyl]acetonitrile
CAS No.: 893724-52-2
Cat. No.: VC7437473
Molecular Formula: C10H11NO2S
Molecular Weight: 209.26
* For research use only. Not for human or veterinary use.
![[(2,5-Dimethylphenyl)sulfonyl]acetonitrile - 893724-52-2](/images/structure/VC7437473.png)
Specification
CAS No. | 893724-52-2 |
---|---|
Molecular Formula | C10H11NO2S |
Molecular Weight | 209.26 |
IUPAC Name | 2-(2,5-dimethylphenyl)sulfonylacetonitrile |
Standard InChI | InChI=1S/C10H11NO2S/c1-8-3-4-9(2)10(7-8)14(12,13)6-5-11/h3-4,7H,6H2,1-2H3 |
Standard InChI Key | JWEASBGCALEXBS-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)CC#N |
Introduction
Chemical Structure and Physical Properties
The IUPAC name of [(2,5-Dimethylphenyl)sulfonyl]acetonitrile is 2-(2,5-dimethylphenyl)sulfonylacetonitrile. Its canonical SMILES representation is CC1=CC(=C(C=C1)C)S(=O)(=O)CC#N, reflecting the sulfonyl and nitrile functional groups . Key physical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 209.26 g/mol | |
Density | 1.205 ± 0.06 g/cm³ (Predicted) | |
Boiling Point | 424.2 ± 45.0 °C (Predicted) | |
CAS Number | 893724-52-2 |
The sulfonyl group enhances the compound's polarity, making it soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile. The nitrile group contributes to its reactivity, enabling participation in nucleophilic addition and cyclization reactions .
Synthesis and Industrial Production
The synthesis of [(2,5-Dimethylphenyl)sulfonyl]acetonitrile typically involves a nucleophilic substitution reaction between 2,5-dimethylbenzenesulfonyl chloride and acetonitrile in the presence of a base such as triethylamine . The reaction proceeds under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride:
Industrial-scale production optimizes reaction conditions (e.g., temperature, stoichiometry) to achieve yields exceeding 80%. Purification methods include recrystallization from ethanol or chromatography on silica gel .
Chemical Reactivity and Functional Transformations
The compound undergoes three primary reaction types:
Oxidation
The sulfonyl group can be further oxidized to sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA). For example:
Reduction
Reduction with lithium aluminum hydride (LiAlH₄) converts the nitrile group (-CN) to a primary amine (-CH₂NH₂), yielding 2-(2,5-dimethylphenyl)sulfonylethylamine .
Nucleophilic Substitution
The nitrile group participates in reactions with nucleophiles such as amines or alcohols. For instance, reaction with ethanol under acidic conditions produces 2-(2,5-dimethylphenyl)sulfonylacetamide:
Research Applications
Organic Synthesis
The compound serves as a precursor for synthesizing heterocycles like thiazoles and pyrimidines. Its sulfonyl group acts as a directing group in cross-coupling reactions, enabling the construction of complex aromatic systems .
Medicinal Chemistry
While direct biological data for [(2,5-Dimethylphenyl)sulfonyl]acetonitrile is limited, structural analogues have shown antimicrobial and anticancer activity in preclinical studies. For example, sulfonamide derivatives inhibit carbonic anhydrase IX, a target in hypoxic tumors .
Material Science
The sulfonyl group’s electron-withdrawing properties make the compound useful in designing polymers with high thermal stability. Blends with polyacrylonitrile have been explored for carbon fiber production .
Comparison with Structural Analogues
The compound’s reactivity and applications vary significantly with substituent modifications:
Compound | Key Differences | Applications |
---|---|---|
2-(4-Chloro-2,5-dimethylphenyl)sulfonylacetonitrile | Chloro substituent enhances electrophilicity | Pesticide synthesis |
[(2,5-Dimethylphenyl)sulfonyl]-L-alanine | Amino acid moiety increases hydrophilicity | Peptide mimetics |
(2,3-Dimethoxyphenyl)sulfonylacetonitrile | Methoxy groups alter electronic properties | Fluorescent probes |
The methyl groups in [(2,5-Dimethylphenyl)sulfonyl]acetonitrile provide steric hindrance, slowing hydrolysis compared to unsubstituted analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume